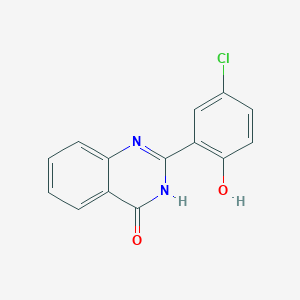

2-(5-氯-2-羟基苯基)-4(3)-喹唑酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolones are a class of heterocyclic compounds that have attracted attention for their diverse biological activities. The synthesis and study of their chemical and physical properties have been a focus to understand their potential applications in various fields, excluding drug dosage and side effects.

Synthesis Analysis

The synthesis of quinazolone derivatives often involves ring-opening, cyclization, substitution, and condensation reactions. A specific method includes the condensation of N-acyl anthranilic acids with primary aromatic amines in the presence of phosphorus trichloride in dry toluene, as seen in the synthesis of 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones (Seshavataram & Subba Rao, 1977).

Molecular Structure Analysis

The molecular structure of quinazolone derivatives is often confirmed through spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Density functional theory (DFT) calculations help in optimizing the molecular structure and analyzing geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolones undergo various chemical reactions, including nucleophilic substitution, which leads to the formation of diverse functionalized derivatives. These reactions are crucial for modifying the quinazolone core to investigate new biological activities and applications (Ram et al., 2003).

Physical Properties Analysis

The physical properties of quinazolone derivatives, such as solubility, melting point, and crystalline structure, are often characterized using various analytical techniques. The crystal and molecular structure analysis via X-ray diffraction provides insights into the solid-state properties of these compounds (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazolones, including reactivity towards different chemical agents and conditions, are pivotal for understanding their mechanism of action in biological systems. Studies often explore the reactivity of quinazolone derivatives with proteins, DNA, and other biological targets to assess their potential as therapeutic agents. For instance, the interaction and inhibitory activity of quinazolone derivatives on SHP2 protein have been evaluated through molecular docking and dynamics simulations, highlighting their potential in targeted therapies (Wu et al., 2021).

科学研究应用

抗抽搐活性

喹唑啉类化合物,包括类似于2-(5-氯-2-羟基苯基)-4(3)-喹唑酮的衍生物,已被探索其潜在的抗抽搐特性。例如,一项研究合成了2-甲基-3-(3,5-二烯基-4-羟基苯基)-4-喹唑酮,并评估了其对小鼠戊二亚四唑诱导的癫痫发作的抗抽搐活性,突显了喹唑啉在癫痫管理研究中的相关性 (Rastogi et al., 1978)。

抗癌活性

几种喹唑啉衍生物显示出显著的抗癌潜力。涉及3-(5-硝基-2-噻吩基)-9-氯-5-吗啉-4-基[1,2,4]三唑并[4,3-c]喹唑啉的研究表明,这种结构相关化合物对人类肿瘤细胞系(如HeLa细胞)具有强效的细胞毒性作用。这表明了喹唑啉在癌症研究中的重要性 (Ovádeková等,2005)。

抗病毒活性

喹唑啉也已被研究其抗病毒特性。一项研究合成了对日本脑炎病毒和单纯疱疹病毒等病毒具有抗病毒活性的喹唑啉,无论在体外还是体内,都展示了喹唑啉在抗病毒治疗中的潜力 (Pandey et al., 2008)。

降压特性

与异噁唑酮相关的喹唑啉的研究在降压研究中显示出有希望的结果。这些化合物已在白化大鼠体内进行了测试,揭示了它们在高血压管理中的潜力 (Rahman et al., 2014)。

磷酸二酯酶抑制

已对喹唑啉衍生物进行了研究,探讨其作为环磷酸鸟苷磷酸二酯酶抑制剂的作用。这些抑制剂在血管疾病的治疗中具有潜在的应用,因为它们可以引起冠状动脉的舒张 (Takase et al., 1994)。

安全和危害

属性

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFKPOUYBYDDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。